N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide
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Overview
Description
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a hydroxyamino and iminopropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of 4-chloroaniline with suitable reagents to introduce the hydroxyamino and iminopropanamide functionalities. One common method involves the condensation of 4-chloroaniline with glyoxal, followed by reduction and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and zinc oxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. The hydroxyamino and iminopropanamide groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar in structure but lacks the hydroxyamino and iminopropanamide functionalities.
4-Chlorophenylhydrazine hydrochloride: Contains a chlorophenyl group but differs in the presence of a hydrazine moiety.
Uniqueness
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is unique due to its combination of hydroxyamino and iminopropanamide groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
(3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCGWOSLOTALI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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